Synthesis of 1-Chloro-8-nitronaphthalene from 1-nitronaphthalene
Synthesis of 1-Chloro-8-nitronaphthalene from 1-nitronaphthalene
Executive Summary
Target Molecule: 1-Chloro-8-nitronaphthalene (CAS: 2999-89-5) Starting Material: 1-Nitronaphthalene Primary Application: Precursor for peri-substituted naphthalene dyes, pigments, and heterocyclic pharmacophores (e.g., benzo[de]isoquinolines).
This technical guide details the high-purity synthesis of 1-chloro-8-nitronaphthalene. While direct chlorination of 1-nitronaphthalene is theoretically possible, it suffers from poor regioselectivity, yielding complex mixtures of 1,5-, 1,8-, and poly-halogenated isomers that are difficult to separate. Therefore, this protocol utilizes the Dinitro-Reduction-Sandmeyer route. This pathway guarantees regiochemical integrity by establishing the 1,8-substitution pattern early via nitration, followed by precise functional group manipulation.
Strategic Route Analysis
The synthesis is divided into three critical phases:
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Regioselective Nitration & Purification: Conversion of 1-nitronaphthalene to 1,8-dinitronaphthalene, with rigorous separation from the 1,5-isomer.
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Zinin Reduction: Selective reduction of a single nitro group using sulfide reagents to yield 1-amino-8-nitronaphthalene.
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Sandmeyer Reaction: Diazotization and chlorination to install the final halogen.
Figure 1: Strategic workflow for the regioselective synthesis of 1-Chloro-8-nitronaphthalene.
Phase 1: Nitration and Isomer Separation
The nitration of 1-nitronaphthalene directs the incoming nitro group primarily to the 5 and 8 positions (alpha positions of the unsubstituted ring). This results in a mixture of roughly 60-70% 1,8-dinitronaphthalene and 30-40% 1,5-dinitronaphthalene. Separation is achieved by exploiting the significantly lower solubility of the 1,5-isomer in organic solvents.
Protocol 1.1: Nitration
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Reagents: 1-Nitronaphthalene (1.0 eq), Nitric Acid (fuming, 98%), Sulfuric Acid (98%).
-
Conditions: Temperature control is critical to prevent trinitration.
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Dissolve 1-nitronaphthalene in concentrated sulfuric acid (5 mL/g) at 0–5 °C.
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Add a mixture of fuming nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining internal temperature below 10 °C.
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Allow the mixture to warm to 20–25 °C and stir for 3–4 hours.
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Quench: Pour the reaction mixture onto crushed ice (500 g per 100 g substrate).
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Filtration: Filter the crude solid precipitate, which contains both 1,5- and 1,8-isomers. Wash with water until neutral.
Protocol 1.2: Purification (The Key Step)
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Principle: 1,5-Dinitronaphthalene is practically insoluble in cold acetone or benzene, whereas 1,8-dinitronaphthalene is soluble.
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Dry the crude filter cake thoroughly.
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Suspend the solid in refluxing acetone (10 mL/g) or pyridine.
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Filter the mixture while hot.
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Solid Residue: Consists of 1,5-dinitronaphthalene (Discard or store for other uses).
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Filtrate: Contains the desired 1,8-dinitronaphthalene .[1]
-
-
Concentrate the filtrate to dryness or cool to precipitate pure 1,8-dinitronaphthalene.
-
Validation: Verify purity via Melting Point (170–172 °C for 1,8-isomer vs. 216–218 °C for 1,5-isomer).
Phase 2: Regioselective Zinin Reduction
To synthesize the target, one nitro group must be converted to an amine while leaving the other intact. Catalytic hydrogenation is difficult to control here; therefore, a chemical reduction using sodium sulfide (Zinin Reduction) is the industry standard for high selectivity.
Protocol
-
Reagents: 1,8-Dinitronaphthalene (1.0 eq), Sodium Sulfide Nonahydrate (
, 1.5 eq), Ethanol, Water.
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Dissolution: Dissolve 1,8-dinitronaphthalene in refluxing ethanol (20 mL/g).
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Reagent Preparation: Prepare a solution of sodium sulfide in a minimum amount of water.
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Addition: Add the sulfide solution dropwise to the refluxing nitro-compound solution over 30 minutes.
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Note: The solution will turn deep red/orange.
-
-
Reflux: Continue heating for 1–2 hours. Monitor by TLC (disappearance of dinitro starting material).
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Workup:
-
Cool the mixture and pour into ice water.
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The product, 1-amino-8-nitronaphthalene , precipitates as a dark red/brown solid.
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Filter and recrystallize from ethanol/water.[2]
-
-
Yield: Typically 70–80%.
Phase 3: The Sandmeyer Reaction
The final transformation replaces the amino group with a chlorine atom via a diazonium salt intermediate.
Protocol
-
Reagents: 1-Amino-8-nitronaphthalene, Sodium Nitrite (
), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl).
Step A: Diazotization
-
Suspend 1-amino-8-nitronaphthalene in concentrated HCl (3.0 eq) diluted with water.
-
Cool the suspension to 0–5 °C in an ice/salt bath.
-
Add an aqueous solution of
(1.1 eq) dropwise, keeping the temperature strictly below 5 °C. -
Stir for 20 minutes. The solution should become clear as the diazonium salt forms. Remove excess nitrous acid with a spatula tip of urea if necessary.
Step B: Substitution (Sandmeyer)
-
Prepare a solution of CuCl (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium solution to the CuCl solution while stirring vigorously.
-
Caution: Nitrogen gas evolution will be vigorous.
-
-
Once addition is complete, warm the mixture to room temperature, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium complex.
-
Isolation:
-
Cool the mixture. The product, 1-chloro-8-nitronaphthalene , will precipitate or form an oil.
-
Extract with dichloromethane (DCM).
-
Wash the organic layer with water, 10% NaOH (to remove any phenolic byproducts), and brine.
-
Dry over
and evaporate.
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Final Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/Ethyl Acetate).
Summary of Quantitative Data
| Parameter | Phase 1 (Nitration) | Phase 2 (Reduction) | Phase 3 (Sandmeyer) |
| Reaction Type | Electrophilic Aromatic Substitution | Zinin Reduction (Selective) | Radical-Nucleophilic Substitution |
| Key Reagents | |||
| Major Byproduct | 1,5-Dinitronaphthalene | 1,8-Diaminonaphthalene (if over-reduced) | 1-Hydroxy-8-nitronaphthalene |
| Typical Yield | ~90% (Isomer mix) | 70–80% | 65–75% |
| Purification | Fractional Crystallization (Acetone) | Recrystallization (Ethanol) | Chromatography / Recrystallization |
References
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Nitration and Isomer Separation
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Ward, E. R., & Johnson, C. D. (1961). Polynitronaphthalenes.[3] Part III. A quantitative study of the further nitration of the ten dinitronaphthalenes. Journal of the Chemical Society.[3] Link
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Hodgson, H. H., & Ward, E. R. (1947). The separation of 1:5- and 1:8-dinitronaphthalenes.[3][4] Journal of the Chemical Society.[3]
-
-
Selective Reduction (Zinin)
-
Sandmeyer Reaction
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Hodgson, H. H., & Walker, J. (1933). The diazotisation of aromatic nitro-amines and the prevention of diaryl formation in the Sandmeyer reaction.[3] Journal of the Chemical Society.[3] Link
-
Krasnokutskaya, E. A., et al. (2007).[13] A New, One-Step, Effective Protocol for the Iodination/Chlorination of Aromatic Compounds. Synthesis.[5][6][7][8][9][10][11][12][14] Link
-
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